BenchChemオンラインストアへようこそ!

Dovramilast

PDE4 inhibition cAMP signaling anti-inflammatory

Procure Dovramilast for leprosy Type 2 reaction or TB research. This orally active PDE4 inhibitor is the only compound in its class with demonstrated Phase 2 clinical efficacy as an adjunctive host-directed therapy—achieving a 100% patient response rate in ENL and a 6.30% improvement in FEV1 recovery in TB. Its unique multi-PDE inhibitory signature (PDE4 IC50: 26.3 μM; PDE3 IC50: 6.5 μM) differentiates it from high-selectivity alternatives. Backed by U.S. FDA Orphan Drug Designation, this is the evidence-justified choice for translational research in neglected tropical diseases. Request a quote for your program.

Molecular Formula C24H28N2O6S
Molecular Weight 472.6 g/mol
CAS No. 340019-69-4
Cat. No. B3062615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDovramilast
CAS340019-69-4
Molecular FormulaC24H28N2O6S
Molecular Weight472.6 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2CC3=C(C2=O)C(=CC=C3)NC(=O)C4CC4)OC
InChIInChI=1S/C24H28N2O6S/c1-4-32-21-12-16(10-11-20(21)31-2)19(14-33(3,29)30)26-13-17-6-5-7-18(22(17)24(26)28)25-23(27)15-8-9-15/h5-7,10-12,15,19H,4,8-9,13-14H2,1-3H3,(H,25,27)/t19-/m1/s1
InChIKeyQDZOBXFRIVOQBR-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dovramilast (CAS 340019-69-4): Technical Baseline and Compound Identity for PDE4-Targeted Procurement


Dovramilast (synonyms: CC-11050, AMG 634) is an orally active, small-molecule phosphodiesterase 4 (PDE4) inhibitor [1]. As a synthetic organic compound with a molecular weight of 472.55 Da, it functions as an immunomodulatory host-directed therapy (HDT) by down-regulating pro-inflammatory mediators and cytokines [2]. Its mechanism involves increasing intracellular cyclic adenosine monophosphate (cAMP) levels in monocytes and macrophages, thereby reducing the systemic inflammatory response [3]. Dovramilast is currently in Phase 2 clinical development for several indications, including leprosy type 2 reaction (erythema nodosum leprosum, ENL), tuberculosis (as adjunctive therapy), discoid lupus erythematosus, and strongyloidiasis [4]. The U.S. FDA granted Orphan Drug Designation for dovramilast as a treatment for leprosy type 2 reactions in November 2023 [5].

Why Dovramilast (CC-11050) Cannot Be Interchanged with Generic PDE4 Inhibitors: Clinical and Preclinical Imperatives


Substituting dovramilast with another PDE4 inhibitor (e.g., roflumilast, apremilast, or crisaborole) is scientifically unsound due to fundamental differences in potency, selectivity profile, and demonstrated clinical application. Dovramilast's unique inhibitory signature—characterized by a specific pattern of activity across PDE isozymes (PDE4 IC50: 26.3 μM, PDE3 IC50: 6.5 μM, PDE5 IC50: 31.7 μM) —differs markedly from the high-potency, high-selectivity profile of roflumilast (PDE4 IC50: ~0.7 nM, with >10,000-fold selectivity over other PDEs) [1]. Furthermore, dovramilast is the only PDE4 inhibitor with established Phase 2 clinical evidence demonstrating efficacy as an adjunctive host-directed therapy for both leprosy type 2 reaction (10/10 patients showed symptom reduction) [2] and rifampicin-resistant tuberculosis (6.30% improvement in FEV1 at 180 days) [3]. These disease-specific clinical datasets, combined with its distinct pharmacological fingerprint, preclude simple class-level interchangeability and underscore the need for precise compound selection based on the intended experimental or therapeutic application.

Dovramilast (CC-11050) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


PDE4 Isozyme Inhibition Potency: Dovramilast vs. Roflumilast, Apremilast, and Crisaborole

In comparative enzymatic assays, dovramilast (CC-11050) exhibits a distinct potency profile against PDE4 compared to other clinically relevant PDE4 inhibitors. Dovramilast inhibits PDE4 with an IC50 of 26.3 μM . In contrast, roflumilast displays an IC50 of approximately 0.7 nM for PDE4, representing a potency that is approximately 37,500-fold greater than dovramilast [1]. Apremilast inhibits PDE4 with an IC50 of 74 nM [2], and crisaborole with an IC50 of 490 nM . This data positions dovramilast as a low-potency PDE4 inhibitor relative to its peers, a characteristic that may be advantageous in therapeutic contexts requiring modulation of cAMP signaling without complete enzyme suppression.

PDE4 inhibition cAMP signaling anti-inflammatory

PDE Isozyme Selectivity Profile: Dovramilast vs. Roflumilast

Dovramilast demonstrates a unique pattern of inhibition across PDE isozymes. In comparative assays, dovramilast inhibits PDE3 with an IC50 of 6.5 μM and PDE5 with an IC50 of 31.7 μM . The selectivity ratio for PDE3 over PDE4 is approximately 0.25 (i.e., it is more potent against PDE3 than PDE4), and the ratio for PDE5 over PDE4 is approximately 1.2. In stark contrast, roflumilast exhibits no significant inhibition of PDE1, PDE2, PDE3, or PDE5, even at concentrations 10,000-fold higher than its PDE4 IC50 [1]. This indicates that dovramilast possesses a multi-PDE inhibitory profile with notable activity against PDE3, whereas roflumilast is an exquisitely selective PDE4 inhibitor.

PDE selectivity off-target activity isoform profiling

Clinical Efficacy in Leprosy Type 2 Reaction (ENL): Dovramilast vs. Standard of Care

In a Phase 2a open-label pilot study, treatment with dovramilast (200 mg daily) for 28 days resulted in a reduction of ENL symptoms in 100% (10/10) of treated patients, as evaluated by a composite semi-quantitative disease score encompassing multiple manifestations of ENL [1]. No serious adverse events (SAEs) were noted, and the drug was well tolerated by all patients. The current standard of care for ENL includes prolonged corticosteroid use (e.g., prednisolone), which is associated with significant steroid-related side effects, and thalidomide, which is subject to strict regulatory controls due to teratogenicity [2]. This dataset provides direct clinical evidence for the efficacy and tolerability of dovramilast in a disease setting with significant unmet medical need.

leprosy ENL host-directed therapy

Lung Function Improvement in Tuberculosis: Dovramilast vs. Standard Antibiotic Therapy Alone

In a randomized Phase 2 clinical trial evaluating adjunctive host-directed therapies for pulmonary tuberculosis, patients receiving dovramilast (CC-11050) in addition to standard antibiotic treatment demonstrated a statistically significant improvement in lung function compared to those receiving standard treatment alone. At 180 days, the dovramilast group showed a 6.30% greater improvement in forced expiratory volume in 1 second (FEV1) compared to the control group (95% CI: 0.06–12.54%; P = 0.048) [1]. This improvement in lung function, a key clinical outcome associated with reduced long-term disability in tuberculosis survivors, was observed alongside accelerated bacillary clearance from sputum (P = 0.15) [2].

tuberculosis lung function FEV1 adjunctive therapy

Preclinical Efficacy in Pulmonary Tuberculosis: Dovramilast as Adjunctive Therapy in a Rabbit Model

In a rabbit model of active pulmonary tuberculosis, which closely mimics human disease pathology, adjunctive therapy with dovramilast (CC-11050) significantly improved the response to isoniazid (INH) treatment. Rabbits treated for eight weeks with INH plus dovramilast demonstrated significant improvement in bacillary clearance and reduced lung pathology and fibrosis compared to rabbits treated with INH alone or dovramilast alone [1]. Global lung transcriptome analysis revealed dampened expression of host genes associated with tissue remodeling, TNF-α regulation, macrophage activation, and lung inflammation networks in dovramilast-treated animals compared to untreated controls [2].

tuberculosis animal model bacterial clearance lung pathology

Orphan Drug Designation: Regulatory Differentiation from In-Class PDE4 Inhibitors

In November 2023, the U.S. Food and Drug Administration (FDA) granted Orphan Drug Designation (ODD) to dovramilast for the treatment of leprosy type 2 reactions (erythema nodosum leprosum) [1]. This designation is specific to dovramilast and is not held by other PDE4 inhibitors (e.g., roflumilast, apremilast, crisaborole) for this indication. ODD provides tangible incentives, including tax credits for qualified clinical testing, exemption from certain user fees, and seven years of market exclusivity upon approval. This regulatory milestone differentiates dovramilast from its in-class peers for procurement decisions related to leprosy research and development.

regulatory orphan drug leprosy

Dovramilast (CC-11050) Optimal Procurement Scenarios: Evidence-Driven Applications in Leprosy, Tuberculosis, and Immunomodulation Research


Investigational Therapy for Leprosy Type 2 Reaction (Erythema Nodosum Leprosum, ENL)

Dovramilast is indicated for procurement in clinical research programs targeting leprosy type 2 reactions. This scenario is directly supported by Phase 2a clinical data demonstrating a 100% (10/10) patient response rate with symptom reduction over 28 days and a favorable safety profile [1]. The compound's U.S. FDA Orphan Drug Designation for this indication further validates its specific utility in this disease area [2]. Ongoing Phase 2 dose-ranging studies (NCT07172659) are evaluating 100 mg and 150 mg doses against standard of care [3].

Adjunctive Host-Directed Therapy for Drug-Resistant Tuberculosis to Improve Lung Function Outcomes

Procurement of dovramilast is justified for tuberculosis research programs focused on mitigating post-treatment lung impairment. Evidence from a randomized Phase 2 trial (DRTB-HDT) shows that adjunctive dovramilast improves FEV1 recovery by 6.30% at 180 days compared to standard therapy alone (P=0.048) [4]. Preclinical data in a rabbit model corroborate these findings, showing that dovramilast accelerates INH-mediated bacterial clearance and reduces lung fibrosis [5]. This application is particularly relevant for rifampicin-resistant tuberculosis, where only 63% of patients achieve cure and most survivors experience permanent lung damage [6].

Preclinical Investigation of PDE4-Mediated Immunomodulation in Chronic Inflammatory and Fibrotic Diseases

Dovramilast serves as a valuable tool compound for preclinical research into PDE4-mediated inflammatory pathways. Its unique pharmacological profile—characterized by moderate PDE4 inhibitory potency (IC50: 26.3 μM) and additional activity against PDE3 (IC50: 6.5 μM) and PDE5 (IC50: 31.7 μM) —distinguishes it from highly selective PDE4 inhibitors like roflumilast. This profile enables investigation of multi-PDE inhibition strategies in models of chronic inflammation and fibrosis. Transcriptomic data from the rabbit TB model demonstrate that dovramilast down-regulates gene networks associated with TNF-α, macrophage activation, and tissue remodeling [7].

Research into Steroid-Sparing Anti-Inflammatory Agents for Neglected Tropical Diseases

Dovramilast is positioned as a non-steroidal, non-teratogenic alternative for inflammatory complications of neglected tropical diseases. Current standard of care for ENL relies on prolonged corticosteroid use, which carries significant side-effect burdens, and thalidomide, which is subject to strict regulatory controls [8]. The compound's demonstrated efficacy and tolerability in ENL patients, coupled with its oral bioavailability and established ADME characteristics [9], supports its procurement for research aimed at developing safer, more accessible treatments for underserved populations affected by leprosy and related conditions.

Quote Request

Request a Quote for Dovramilast

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.